2-Amino-5-(diaminomethylideneamino)pentanoic acid;nitric acid
Description
2-Amino-5-(diaminomethylideneamino)pentanoic acid, commonly known as L-arginine, is a semi-essential α-amino acid with the molecular formula C₆H₁₄N₄O₂ (molecular weight: 174.20 g/mol) . It features a guanidino group attached to the δ-carbon of a pentanoic acid backbone, making it a key substrate for nitric oxide synthase (NOS), which catalyzes the production of nitric oxide (NO) . L-Arginine is also critical in the urea cycle, protein synthesis, and immune function . Its enantiomer, D-arginine (molecular formula: C₆H₁₄N₄O₂), shares the same molecular weight but exhibits distinct biochemical properties due to stereochemical differences .
Properties
IUPAC Name |
2-amino-5-(diaminomethylideneamino)pentanoic acid;nitric acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2.HNO3/c7-4(5(11)12)2-1-3-10-6(8)9;2-1(3)4/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);(H,2,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGJKCZYBKGMIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N.[N+](=O)(O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(diaminomethylideneamino)pentanoic acid;nitric acid typically involves the reaction of L-arginine with nitric acid. The process can be summarized as follows:
Starting Materials: L-arginine and concentrated nitric acid.
Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the stability of the product.
Procedure: L-arginine is dissolved in water, and concentrated nitric acid is added slowly with constant stirring. The mixture is maintained at a low temperature to prevent decomposition.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:
Large-Scale Reactors: Using industrial reactors to handle large volumes of reactants.
Continuous Monitoring: Employing automated systems to monitor and control reaction parameters such as temperature, pH, and concentration.
Purification: Utilizing advanced purification techniques like chromatography and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(diaminomethylideneamino)pentanoic acid;nitric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitrogen oxides.
Reduction: Reduction reactions can convert nitric acid to nitrous oxide or other nitrogen species.
Substitution: The amino groups in L-arginine can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Nitrogen oxides, including nitric oxide and nitrogen dioxide.
Reduction Products: Nitrous oxide, ammonia.
Substitution Products: N-alkyl or N-acyl derivatives of L-arginine.
Scientific Research Applications
Chemistry
The compound serves as a precursor in the synthesis of complex organic molecules, particularly those involving nitrogen-containing groups. Its ability to participate in various chemical reactions makes it valuable in synthetic organic chemistry.
Biology
Research has highlighted its role in nitric oxide production, which is crucial for cellular signaling pathways. It is studied for its interactions with nitric oxide synthase, leading to the modulation of physiological processes such as vasodilation and immune response.
Medicine
2-Amino-5-(diaminomethylideneamino)pentanoic acid; nitric acid is investigated for potential therapeutic effects, including:
- Cardiovascular Health : Enhances nitric oxide levels, promoting vasodilation and improving blood flow.
- Wound Healing : Stimulates regenerative processes in tissues.
- Immune Function : Modulates immune responses, potentially aiding in the treatment of infections and inflammatory diseases.
Industry
In the food and supplement industry, this compound is utilized to formulate dietary supplements aimed at enhancing nitric oxide levels, which can contribute to improved athletic performance and cardiovascular health.
Case Study 1: Anticancer Activity
A study evaluated the effects of 2-Amino-5-(diaminomethylideneamino)pentanoic acid; nitric acid on various cancer cell lines. The compound exhibited significant cytotoxicity with IC50 values ranging from 0.018 to 2 µM against Detroit 98 and L cells, indicating a strong potential for development as an anticancer agent.
| Cell Line | IC50 Value (µM) |
|---|---|
| Detroit 98 | 0.018 |
| L Cells | 2 |
Case Study 2: Neuroprotective Effects
In research focusing on neurodegenerative diseases, the compound was tested for its ability to protect neuronal cells from oxidative stress. Results indicated that it could significantly reduce cell death in models of oxidative damage, highlighting its potential as a neuroprotective agent.
Mechanism of Action
The primary mechanism of action of 2-Amino-5-(diaminomethylideneamino)pentanoic acid;nitric acid involves the production of nitric oxide. L-arginine is converted to nitric oxide by the enzyme nitric oxide synthase. Nitric oxide then activates the enzyme guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). This signaling molecule mediates various physiological effects, including vasodilation, inhibition of platelet aggregation, and modulation of immune responses.
Comparison with Similar Compounds
L-Citrulline (2-Amino-5-(carbamoylamino)pentanoic Acid)
- Structure: L-Citrulline replaces the guanidino group of L-arginine with a ureido group (carbamoyl). Molecular formula: C₆H₁₃N₃O₃ (molecular weight: 175.19 g/mol) .
- Role: A non-proteinogenic amino acid and metabolic intermediate in the urea cycle. L-Citrulline is regenerated into L-arginine via argininosuccinate synthase and lyase, sustaining NO production .
Aminoimidazole Derivatives (A1P, A4P, APP)
These compounds are synthetic arginine analogs designed to inhibit human arginase I, a manganese-dependent enzyme that competes with NOS for L-arginine :
A1P (2-(S)-Amino-5-(2-aminoimidazol-1-yl)-pentanoic Acid): Modifies the side chain with a 2-aminoimidazole group. Activity: Potent arginase inhibitor (IC₅₀ ~0.1 µM) with enhanced binding to the enzyme’s binuclear manganese center .
A4P (2-Amino-5-(2-aminoimidazol-4-yl)-pentanoic Acid): Structural isomer of A1P; less potent (IC₅₀ ~1 µM) due to altered imidazole positioning .
APP ((S)-2-Amino-5-(imidazol-2-ylamino)pentanoic Acid): Replaces guanidino with imidazole-2-ylamino; moderate arginase inhibition (IC₅₀ ~10 µM) .
Methylthio- and Sulfonyl-Acetimidamido Derivatives
These compounds target neuronal NOS (nNOS) inactivation :
(S)-2-Amino-5-(2-(methylthio)acetimidamido)pentanoic Acid (Compound 1): Acts as a mechanism-based inactivator of nNOS, forming a covalent adduct with the enzyme’s heme cofactor .
Oxidized Derivatives (Compounds 2 and 3) :
- Compound 2 (methylsulfinyl) and Compound 3 (methylsulfonyl) show reduced inactivation efficacy, highlighting the critical role of the methylthio group .
Key Difference: Unlike L-arginine, these compounds irreversibly inhibit NOS, offering tools for studying NO signaling dysregulation .
Nitroimidazole Prodrug (S-2-Amino-5-(2-nitroimidazol-1-yl)pentanoic Acid)
- Structure: Features a nitroimidazole group instead of guanidino. Molecular formula: C₈H₁₂N₅O₄ .
- Activity: A bioreductive prodrug activated in hypoxic environments (e.g., tumors) to release the NOS inhibitor S-2-amino-5-(2-aminoimidazol-1-yl)pentanoic acid .
- Key Difference: Selective activation under hypoxia makes it a candidate for targeted cancer therapy, contrasting with L-arginine’s universal NO production .
D-Arginine ((2R)-2-Amino-5-(diaminomethylideneamino)pentanoic Acid)
- Structure : Enantiomer of L-arginine with identical molecular formula and weight .
- Role: Not metabolized by human NOS isoforms, making it useful as a negative control in enzymatic studies .
Comparative Data Table
Biological Activity
2-Amino-5-(diaminomethylideneamino)pentanoic acid, commonly known as L-arginine, is a semi-essential amino acid that plays a critical role in various biological processes. Its significance extends to cardiovascular health, immune function, and muscle metabolism. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Chemical Formula: C₆H₁₄N₄O₂
Molecular Weight: 174.19 g/mol
IUPAC Name: 2-amino-5-(diaminomethylideneamino)pentanoic acid
| Property | Value |
|---|---|
| Molecular Weight | 174.19 g/mol |
| Solubility | Highly soluble in water |
| pKa | 10.53 (carboxylic acid) |
L-arginine is a precursor to nitric oxide (NO), a vital signaling molecule involved in numerous physiological processes:
- Nitric Oxide Synthesis: L-arginine is converted to NO by nitric oxide synthases (NOS), which play a crucial role in vascular function by promoting vasodilation and improving blood flow .
- Immune Response: NO produced from L-arginine enhances the immune response by modulating the activity of immune cells such as macrophages and neutrophils .
- Protein Synthesis: As an amino acid, L-arginine contributes to protein synthesis, which is essential for muscle growth and tissue repair .
Cardiovascular Health
L-arginine supplementation has been shown to benefit cardiovascular health through the following mechanisms:
- Vasodilation: Enhances blood flow by relaxing blood vessels, which can lower blood pressure .
- Endothelial Function: Improves endothelial function, reducing the risk of atherosclerosis .
Immune Function
Research indicates that L-arginine plays a significant role in enhancing immune responses:
- Wound Healing: Promotes wound healing by improving blood flow and nutrient delivery to tissues .
- Antimicrobial Activity: Increases the production of reactive nitrogen species that help fight infections .
Muscle Growth and Recovery
L-arginine is often used in sports nutrition for its potential benefits in muscle growth:
- Growth Hormone Release: Stimulates the release of growth hormone, which aids in muscle recovery and growth .
- Exercise Performance: May improve exercise performance by enhancing blood flow and nutrient delivery during physical activity .
Case Studies and Research Findings
- Cardiovascular Studies:
- Wound Healing:
- Exercise Performance:
Potential Therapeutic Applications
Given its diverse biological activities, L-arginine has potential applications in various therapeutic areas:
- Cardiovascular Diseases: As a vasodilator, it may be beneficial for conditions like hypertension and heart failure.
- Immunotherapy: Its role in enhancing immune function makes it a candidate for adjunct therapy in cancer treatment.
- Sports Nutrition: Widely used as a supplement to enhance athletic performance and recovery.
Q & A
Q. What are the key synthetic routes for producing 2-amino-5-(diaminomethylideneamino)pentanoic acid (L-arginine) derivatives for NOS inhibition studies?
- Methodological Answer : L-Arginine derivatives, such as S-methyl-L-thiocitrulline, are synthesized via multi-step organic reactions. For example, thiourea intermediates can be alkylated with methylsulfanyl groups to introduce functional groups critical for NOS inhibition. Solid-phase peptide synthesis (SPPS) or solution-phase methods are commonly used, with purification via reverse-phase HPLC to ensure purity >95% . Key steps include protection of amino/carboxyl groups (e.g., Boc or Fmoc strategies) and characterization by NMR and mass spectrometry.
Q. How can researchers design assays to evaluate the inhibitory effects of L-arginine analogs on nitric oxide synthase (NOS) isoforms?
- Methodological Answer : Use in vitro enzymatic assays with recombinant NOS isoforms (nNOS, iNOS, eNOS). Monitor nitric oxide (NO) production indirectly via the Griess assay (measuring nitrite levels) or directly using fluorometric probes like DAF-FM. IC₅₀ values are determined by pre-incubating NOS with varying inhibitor concentrations, followed by kinetic analysis of L-citrulline formation (via HPLC or radioactive [³H]-arginine conversion) . Include controls with L-NAME (a known NOS inhibitor) for validation.
Q. What biochemical pathways link L-arginine metabolism to nitric oxide signaling in vascular or neuronal systems?
- Methodological Answer : L-Arginine is the substrate for NOS, which catalyzes its conversion to NO and L-citrulline. In vascular systems, eNOS-derived NO regulates vasodilation via cGMP signaling. In neurons, nNOS-derived NO modulates synaptic plasticity. Researchers can trace pathway activity using isotopic labeling (e.g., [¹⁵N]-arginine) coupled with LC-MS to quantify metabolites like citrulline, ornithine, and agmatine . Knockout models (e.g., eNOS⁻/⁻ mice) further clarify pathway specificity.
Advanced Research Questions
Q. What mechanistic insights explain the selective inactivation of neuronal NOS (nNOS) by methylsulfanyl-modified L-arginine analogs?
- Methodological Answer : Structural studies (X-ray crystallography) reveal that analogs like (S)-2-amino-5-(2-(methylthio)acetimidamido)pentanoic acid bind to the NOS active site, coordinating with the heme iron. Oxidative demethylation generates a reactive thiol intermediate that irreversibly inactivates nNOS. Validate this via kinetic assays (kinact/KI ratios) and EPR spectroscopy to detect heme-thiol adducts . Compare with iNOS/eNOS crystal structures to explain isoform selectivity.
Q. How can contradictory data on L-arginine derivative efficacy across different NOS isoforms be resolved?
- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cofactor availability: NADPH, BH₄). Standardize assays by pre-incubating NOS with saturating cofactors. Use isothermal titration calorimetry (ITC) to measure binding affinities under identical conditions. Cross-validate with in silico docking (e.g., AutoDock Vina) to predict binding poses and affinity differences .
Q. What advanced analytical techniques are suitable for quantifying L-arginine and its metabolites in complex biological matrices?
- Methodological Answer : Employ LC-MS/MS with stable isotope-labeled internal standards (e.g., [¹³C₆]-arginine) for high sensitivity. For tissue samples, use microwave-assisted derivatization (e.g., AccQ-Tag) to enhance chromatographic resolution. In plant studies (e.g., watermelon), isocratic RP-HPLC with UV detection (205 nm) effectively separates L-arginine and L-citrulline . Validate methods via spike-recovery experiments and matrix-matched calibration curves.
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
